molecular formula C38H38N2O4 B2677062 HepPTC CAS No. 95689-91-1

HepPTC

Cat. No.: B2677062
CAS No.: 95689-91-1
M. Wt: 586.732
InChI Key: WXLGICNTPAGZCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HepPTC is synthesized through a multi-step process involving the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with heptylamine. The reaction typically occurs in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. High-performance liquid chromatography (HPLC) is often employed for the purification process to ensure the compound meets the required standards for OPV applications .

Chemical Reactions Analysis

Types of Reactions

HepPTC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of perylene with different functional groups, which can be tailored for specific applications in organic electronics and photonics .

Scientific Research Applications

HepPTC has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which HepPTC exerts its effects is primarily through its interaction with light. When exposed to light, this compound absorbs photons and undergoes electronic excitation, leading to the generation of excitons. These excitons can then dissociate into free charge carriers, which are essential for the operation of OPV cells. The molecular targets and pathways involved include the electron transport chain and the generation of reactive oxygen species (ROS) in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

    N,N’-diheptyl-3,4,9,10-perylene dicarboximide: (similar structure but different alkyl groups).

    Perylene-3,4,9,10-tetracarboxylic dianhydride: (precursor compound).

    N,N’-bis(2-ethylhexyl)-3,4,9,10-perylene dicarboximide: (similar compound with different alkyl groups).

Uniqueness

HepPTC is unique due to its specific heptyl groups, which provide optimal solubility and electronic properties for use in OPV applications. Its strong fluorescence and stability under light exposure make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

7,18-diheptyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N2O4/c1-3-5-7-9-11-21-39-35(41)27-17-13-23-25-15-19-29-34-30(38(44)40(37(29)43)22-12-10-8-6-4-2)20-16-26(32(25)34)24-14-18-28(36(39)42)33(27)31(23)24/h13-20H,3-12,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGICNTPAGZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95689-91-1
Record name 95689-91-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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